molecular formula C16H16N2O2 B2590780 N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide CAS No. 273216-72-1

N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide

Cat. No.: B2590780
CAS No.: 273216-72-1
M. Wt: 268.316
InChI Key: RLCCCWBOFQKEAA-SFQUDFHCSA-N
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Description

N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide is an organic compound with the molecular formula C16H16N2O2 It is known for its unique structural properties, which include a biphenyl group and a methoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-biphenylcarboxaldehyde and methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of brominated or nitrated biphenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydrazone linkage can interact with metal ions, forming stable complexes that exhibit unique biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide
  • Ethanone, 1-[1,1’-biphenyl]-4-yl-

Uniqueness

N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the presence of both biphenyl and methoxycarbohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-[(E)-1-(4-phenylphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCCWBOFQKEAA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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